Lys-CoA TFA

p300/CBP X-ray crystallography bisubstrate inhibitor

Standard p300 inhibitors (e.g., C646) lack lysine pocket engagement, causing off-target PCAF cross-reactivity and mechanistic ambiguity. Lys-CoA TFA resolves this as a validated bisubstrate analog. - **Selectivity:** p300 IC50 = 50-500 nM; PCAF IC50 = 200 µM (>100-fold selective). - **Structural validation:** Co-crystal structure (p300 HAT domain) provides atomic-level binding confirmation. - **Cellular activity:** Induces senescence in melanocytes (0.1-1 mM, 60h). - **Formulation:** TFA salt enhances aqueous solubility.

Molecular Formula C33H54F3N10O21P3S
Molecular Weight 1108.8 g/mol
Cat. No. B11929607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLys-CoA TFA
Molecular FormulaC33H54F3N10O21P3S
Molecular Weight1108.8 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCCCNC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(=O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C31H53N10O19P3S.C2HF3O2/c1-17(42)40-18(27(33)47)6-4-5-8-34-21(44)13-64-11-10-35-20(43)7-9-36-29(48)25(46)31(2,3)14-57-63(54,55)60-62(52,53)56-12-19-24(59-61(49,50)51)23(45)30(58-19)41-16-39-22-26(32)37-15-38-28(22)41;3-2(4,5)1(6)7/h15-16,18-19,23-25,30,45-46H,4-14H2,1-3H3,(H2,33,47)(H,34,44)(H,35,43)(H,36,48)(H,40,42)(H,52,53)(H,54,55)(H2,32,37,38)(H2,49,50,51);(H,6,7)/t18-,19+,23+,24+,25-,30+;/m0./s1
InChIKeySGCAYGMHHNOYEY-JPBLFTSTSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lys-CoA TFA Baseline Activity Profile


Lys-CoA TFA is the trifluoroacetate salt of Lys-CoA, a synthetic bisubstrate inhibitor composed of a lysine moiety covalently linked to coenzyme A [1]. It functions as a selective, competitive inhibitor of the p300/CBP histone acetyltransferase (HAT) catalytic domain [2]. As a bisubstrate analog, Lys-CoA TFA simultaneously occupies both the acetyl-CoA cofactor binding pocket and the lysine substrate binding region within the p300 HAT active site, making it a structurally definitive probe for studying p300/CBP-mediated lysine acetylation mechanisms [1]. The compound is primarily employed as a biochemical tool to dissect p300-dependent transcriptional regulation and to validate p300/CBP as a molecular target in cancer and other disease models [3].

Bisubstrate binding mechanism validated by co-crystal structure with p300 HAT domain
High paralog selectivity for p300 over PCAF — supports p300-specific mechanistic studies
TFA salt form optimized for aqueous biological buffers and cell-based assays

Lys-CoA TFA: Why Generic Substitution Fails


Generic substitution fails for three structurally and pharmacologically validated reasons. First, Lys-CoA TFA is a bisubstrate analog that simultaneously occupies both the acetyl-CoA cofactor site and the lysine substrate binding pocket of p300/CBP, whereas simple CoA derivatives or acetyl-CoA analogs bind only the cofactor site, failing to capture the lysine substrate interaction conformation [1]. Second, structural comparison of p300 complexes with Lys-CoA versus acetyl-CoA reveals that the enzyme active site conformation is cofactor-dependent and not influenced by substrate lysine binding in the absence of the bisubstrate linkage, meaning Lys-CoA uniquely stabilizes a distinct conformational state of the p300 HAT domain [2]. Third, Lys-CoA TFA exhibits >100-fold selectivity for p300 over PCAF, while pan-HAT inhibitors such as C646 lack this selectivity profile, and drug-like inhibitors such as A-485, although acetyl-CoA competitive, are designed for cellular permeability and therapeutic development rather than mechanistic elucidation [3]. Consequently, substituting Lys-CoA TFA with a generic acetyl-CoA analog, a pan-HAT inhibitor, or a drug-like p300 inhibitor compromises either mechanistic resolution, selectivity, or the specific conformational interrogation required for precise p300/CBP enzymology studies.

Mechanistic mismatch
Small molecule catalytic inhibitors (C646, A-485) bind only the acetyl-CoA pocket and do not occupy the lysine substrate site — p300 engagement profile may not transfer.
Paralog selectivity gap
Alternative p300 probes may lack sufficient discrimination between p300 and PCAF; cross-reactivity can obscure p300-specific interpretation.
Scaffold truncation risk
Truncated Lys-CoA derivatives (e.g., 3′-dephospho form) show markedly reduced potency; full coenzyme A scaffold with 3′-phosphate is required for effective inhibition.

Lys-CoA TFA Differentiation Evidence


p300 vs. PCAF Paralog Selectivity

X-ray crystallographic analysis of the p300 HAT domain bound to Lys-CoA (PDB: 3BIY) versus acetyl-CoA (PDB: 4PZR) demonstrates that the overall structures are essentially superimposable, but the Lys-CoA complex uniquely stabilizes a conformation wherein the lysine moiety does not contribute to the formation of the enzyme active site conformation [1]. In contrast, the p300/acetyl-CoA structure reveals that the active site conformation depends on the interaction of the enzyme with the cofactor, and is not apparently influenced by protein substrate lysine binding when the two moieties are not covalently linked [2].

p300 vs. PCAF Selectivity
Head-to-head
p300 IC50: 50–500 nM PCAF IC50: ~200 µM
Supports p300-selective pathway interpretation
Recombinant HAT domains; radiolabeled acetyl-CoA substrate
p300/CBP X-ray crystallography bisubstrate inhibitor acetyltransferase mechanism structural biology

Full-Length vs. Truncated Analog Potency

Lys-CoA TFA demonstrates highly selective inhibition of p300 histone acetyltransferase relative to PCAF (p300/CBP-associated factor), a structurally distinct HAT family member. In standardized in vitro HAT activity assays using recombinant enzymes and histone substrates, Lys-CoA TFA inhibits p300 with an IC50 of 50-500 nM, whereas inhibition of PCAF requires approximately 200 μM, corresponding to a >100-fold selectivity window [1][2]. In contrast, the PCAF-selective bisubstrate inhibitor H3-CoA-20 inhibits PCAF with an IC50 of approximately 0.5 μM but shows minimal p300 inhibition, demonstrating the orthogonal selectivity achievable with bisubstrate inhibitor design [3].

Full-Length vs. Truncated Potency
Head-to-head
Lys-CoA IC50 ≈ 50 nM 3′-dephospho-Lys-CoA IC50 = 1.6 µM
Full CoA scaffold essential for effective p300 inhibition
Truncated analogs show ~32-fold weaker activity
p300 PCAF HAT selectivity IC50 bisubstrate inhibitor epigenetics

Co-Crystal Structural Validation of Binding Mode

Lys-CoA TFA occupies a distinct functional niche relative to drug-like p300/CBP catalytic inhibitors. A-485, a potent and selective small-molecule p300/CBP inhibitor, exhibits an IC50 of approximately 0.06 μM in enzymatic assays and is acetyl-CoA competitive, designed for cellular permeability and in vivo antitumor efficacy [1]. C646, a widely utilized tool compound, inhibits p300 with an IC50 of 1.6 μM but exhibits thiol-reactive off-target activity that limits its cellular specificity [2]. Lys-CoA TFA, by contrast, is a bisubstrate analog with an IC50 of 0.05-0.5 μM that is cell-impermeable due to its multiply charged phosphate groups [3]. Its primary utility is as a high-resolution structural probe and in vitro mechanistic tool, not as a cellular or in vivo therapeutic lead.

Co-Crystal Structural Validation
Class-level
Bisubstrate dual-pocket occupancy Resolved at 2.3 Å resolution
Structural template for bisubstrate inhibitor design
X-ray crystallography; PDB coordinates available
p300 CBP A-485 C646 bisubstrate inhibitor drug discovery

TFA Salt Solubility Advantage

Detailed kinetic characterization of p300 using Lys-CoA TFA as a mechanistic probe revealed that the inhibitor exhibits slow, tight-binding kinetics, a hallmark of bisubstrate analogs that mimic the transition state of the acetyl transfer reaction [1]. Based on the p300/Lys-CoA co-crystal structure and accompanying biochemical data, p300/CBP was proposed to employ an unusual Theorell-Chance (hit-and-run) catalytic mechanism that is distinct from the ordered sequential mechanisms of other characterized HATs such as Gcn5/PCAF and MYST family members [2]. In this mechanism, acetyl-CoA binds first, followed by rapid lysine substrate binding and acetyl transfer, with immediate product release, a kinetic profile that Lys-CoA TFA uniquely captures as a stable bisubstrate mimetic.

TFA Salt Solubility Profile
Data to verify
≥10 mM in DMSO Aqueous buffer compatible
Facilitates assay-ready dissolution
Supplier specification; independent verification recommended
p300 enzyme kinetics Theorell-Chance hit-and-run bisubstrate inhibitor catalytic mechanism

Cellular and In Vivo Functional Efficacy

Structural and biochemical characterization of p300 with variant acyl-CoA ligands demonstrates that while p300 is a robust acetylase, its activity becomes progressively weaker with increasing acyl-CoA chain length [1]. Lysine substrate binding is predicted to remodel the acyl-CoA ligands into a conformation compatible with acyl-chain transfer, a remodeling process that requires accommodation of the aliphatic portion of acyl-CoA in a hydrophobic pocket within the enzyme active site [2]. This size constraint explains why the lysine-CoA conjugate (Lys-CoA) represents the optimal chain-length mimetic for capturing the physiological acetyl transfer transition state, whereas longer-chain acyl-CoA variants (e.g., butyryl-CoA, crotonyl-CoA) exhibit reduced catalytic efficiency and fail to fully recapitulate the native acetylation conformation.

Cellular & In Vivo Activity
Class-level
Senescence induction at 0.1–1 mM ΔTm = 5.8°C (CETSA)
Reported cellular model-response context
Melanocyte model; vendor-reported in vivo data
p300 acyl-CoA substrate specificity Khib Kac short-chain acylation

Lys-CoA TFA Key Application Scenarios


p300-Specific Mechanistic Studies with Paralog Discrimination

Lys-CoA TFA is the gold-standard ligand for co-crystallization studies of the p300/CBP HAT domain. The p300/Lys-CoA co-crystal structure (PDB: 3BIY, resolution 1.7 Å) serves as the foundational template for all subsequent p300 HAT structural biology efforts, including virtual ligand screening campaigns that led to the discovery of A-485 [1]. Unlike acetyl-CoA or CoA alone, Lys-CoA TFA occupies both the cofactor and lysine substrate pockets simultaneously, enabling visualization of the complete bisubstrate binding mode essential for rational inhibitor design [2].

Structure-Guided Inhibitor Discovery and Drug Design

Lys-CoA TFA is indispensable for detailed kinetic characterization of p300/CBP. Its slow, tight-binding kinetics and bisubstrate nature enable researchers to distinguish the Theorell-Chance (hit-and-run) catalytic mechanism from the ordered sequential mechanisms of other HAT families [1]. The compound is also used as a reference inhibitor in HAT activity assays to validate assay conditions and to benchmark the potency of novel p300 inhibitors under development [2].

Cellular Senescence and Transcriptional Activation Assays

For researchers studying p300-dependent transcriptional activation in cell-free systems (e.g., in vitro transcription assays, chromatin remodeling assays), Lys-CoA TFA provides p300-selective inhibition without confounding PCAF cross-inhibition [1]. Its >100-fold selectivity over PCAF, combined with its cell-impermeable nature, ensures that observed effects in reconstituted systems are attributable specifically to p300/CBP HAT activity rather than to off-target HAT enzymes [2].

Reference Standard for Inhibitor Benchmarking and SAR

Lys-CoA TFA serves as the enzymatic potency benchmark against which all cell-permeable p300 inhibitor prodrugs and next-generation bisubstrate analogs are measured. Studies on Lys-CoA derivatives linked to permeabilizing peptide sequences reveal 4- to 35-fold diminished potency compared to parent Lys-CoA, providing a quantitative framework for optimizing permeability-potency trade-offs [1]. This reference function is essential for medicinal chemistry programs targeting p300/CBP for therapeutic intervention in cancer and other diseases [2].

Application
Selection Property
Validation Focus
p300 Paralog Discrimination Studies
p300-selective inhibition over PCAF
p300-specific acetylation readout
Structure-Guided Inhibitor Design
Co-crystal validated bisubstrate binding pose
Dual-pocket docking and competitive displacement
Cellular Senescence & Transcription Assays
Cellular target engagement and functional readout
Senescence endpoint and transcriptional reporter assays
Inhibitor Benchmarking & SAR Studies
Established bisubstrate reference compound
Potency calibration and assay standardization

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